molecular formula C17H16O2S2 B2583736 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate CAS No. 329079-36-9

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate

Cat. No.: B2583736
CAS No.: 329079-36-9
M. Wt: 316.43
InChI Key: ZVMGBZKTCBLRAA-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate is an ester derivative of 2-phenylacetic acid, featuring a 1,3-dithiolane ring attached to the para-position of the phenyl group. This compound is primarily used in organic synthesis as a protected intermediate, leveraging the dithiolane group to mask reactive carbonyl functionalities during multi-step reactions .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S2/c18-16(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMGBZKTCBLRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate typically involves the following steps:

    Formation of the 1,3-dithiolan ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound in the presence of an acid catalyst. For example, 1,2-ethanedithiol can be reacted with a carbonyl compound to form the 1,3-dithiolan ring.

    Esterification: The phenylacetic acid is then esterified with the 4-(1,3-dithiolan-2-yl)phenol to form the final product. This step typically involves the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dithiolan ring can act as a reactive moiety, participating in redox reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the molecular features of 4-(1,3-dithiolan-2-yl)phenyl 2-phenylacetate with key analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
This compound C₁₇H₁₆O₂S₂ 316.43 g/mol Ester, 1,3-dithiolane Organic synthesis, protecting groups
Phenethyl 2-phenylacetate C₁₆H₁₆O₂ 256.30 g/mol Ester Fragrances, pharmaceuticals
tert-Butyl 2-phenylacetate C₁₂H₁₆O₂ 192.25 g/mol Ester, tert-butyl Stabilized intermediates
3,7,11,15-Tetramethylhexadec-2-en-1-yl 2-phenylacetate C₂₆H₃₈O₂ 390.58 g/mol Ester, isoprenoid chain Natural product isolation
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime C₁₁H₁₄N₂O₂S₂ 270.38 g/mol Amidoxime, 1,3-dithiolane Chelation, metal-binding studies

Key Observations :

  • The dithiolane group in the target compound distinguishes it from simpler esters like phenethyl 2-phenylacetate, offering redox-active properties and resistance to hydrolysis .
  • Bulky substituents (e.g., tert-butyl or isoprenoid chains) influence solubility and steric hindrance, affecting reactivity .

Reactivity Differences :

  • The dithiolane ring in the target compound can undergo oxidative cleavage to regenerate carbonyl groups, a feature absent in tert-butyl or phenethyl esters .
  • Amidoxime derivatives (e.g., 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetamidoxime) exhibit metal-binding capabilities, unlike standard esters .

Physical and Chemical Properties

Property This compound Phenethyl 2-phenylacetate tert-Butyl 2-phenylacetate
Melting Point Not reported 431–433 K ~200 K (estimated)
Solubility in Organic Solvents High (due to aromatic and sulfur groups) Moderate High (tert-butyl lipophilicity)
Stability Resists hydrolysis, redox-active Hydrolyzes under strong acid/base Acid-stable, base-labile

Crystallographic Insights :

  • The dithiolane ring exhibits puckering (amplitude ~0.849 Å) and engages in π-π stacking (3.4326–3.4922 Å), stabilizing the crystal lattice .

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammation and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a dithiolan moiety, which is known for its reactivity and ability to interact with biological targets. The basic structure can be represented as follows:

C17H18O2S2\text{C}_{17}\text{H}_{18}\text{O}_2\text{S}_2

Research suggests that compounds containing dithiolan structures may exhibit inhibitory effects on specific kinases and enzymes involved in inflammatory pathways. The interaction with Rho-associated coiled-coil kinase (ROCK) has been particularly noted, where dithiolan derivatives demonstrate selective inhibition, which could be leveraged for therapeutic applications in inflammatory diseases .

Anti-inflammatory Effects

Studies have indicated that derivatives of this compound may possess significant anti-inflammatory properties. For instance, compounds similar to this structure have shown a notable reduction in pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of signaling pathways associated with inflammation, particularly through the modulation of NF-kB signaling .

In Vivo Studies

A study involving the administration of phenylacetate derivatives revealed significant antitumor activity against solid tumors. Patients treated with sodium phenylacetate exhibited partial responses in cases of malignant glioma and hormone-independent prostate cancer . While direct studies on this compound are needed, these findings suggest a potential for similar efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of dithiolan-containing compounds to various biological targets. For example, compounds with similar dithiolane structures were docked against ROCK2, revealing favorable interactions that could lead to selective inhibition . This suggests that this compound may also exhibit targeted biological activity.

Data Tables

Biological Activity IC50 Value (µM) Reference
ROCK Inhibition0.124
COX-II Inhibition0.011
Tumor Growth InhibitionVariable

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